Ethyl 2-(methylamino)thiazole-5-carboxylate
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Overview
Description
Ethyl 2-(methylamino)-1,3-thiazole-5-carboxylate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds
Preparation Methods
The synthesis of ethyl 2-(methylamino)-1,3-thiazole-5-carboxylate can be achieved through several methods. One common synthetic route involves the reaction of ethyl 2-bromo-1,3-thiazole-5-carboxylate with methylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the bromine atom with the methylamino group. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .
Chemical Reactions Analysis
Ethyl 2-(methylamino)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Scientific Research Applications
Ethyl 2-(methylamino)-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in various chemical reactions and processes.
Mechanism of Action
The mechanism of action of ethyl 2-(methylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules, influencing their function and leading to the desired biological outcomes .
Comparison with Similar Compounds
Ethyl 2-(methylamino)-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-amino-1,3-thiazole-5-carboxylate: This compound lacks the methyl group on the amino nitrogen, which can affect its biological activity and chemical reactivity.
Methyl 2-(methylamino)-1,3-thiazole-5-carboxylate: The presence of a methyl ester group instead of an ethyl ester group can influence the compound’s solubility and reactivity.
2-(Methylamino)-1,3-thiazole-5-carboxylic acid: The carboxylic acid group can participate in different types of chemical reactions compared to the ester group, affecting the compound’s overall properties
Ethyl 2-(methylamino)-1,3-thiazole-5-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10N2O2S |
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Molecular Weight |
186.23 g/mol |
IUPAC Name |
ethyl 2-(methylamino)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4-9-7(8-2)12-5/h4H,3H2,1-2H3,(H,8,9) |
InChI Key |
YTPNHHJHHIKFMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)NC |
Origin of Product |
United States |
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